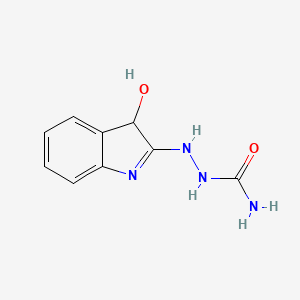

2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide

Description

2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide is a hydrazine-carboxamide derivative featuring a 3-hydroxyindole moiety. This compound belongs to a class of molecules where the hydrazine-carboxamide scaffold is modified with aromatic or heterocyclic substituents, often designed to enhance biological activity or physicochemical properties. The indole group contributes to π-π stacking interactions and hydrogen bonding, while the hydroxy group at the 3-position may improve solubility and metabolic stability.

Properties

CAS No. |

63244-99-5 |

|---|---|

Molecular Formula |

C9H10N4O2 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

[(3-hydroxy-3H-indol-2-yl)amino]urea |

InChI |

InChI=1S/C9H10N4O2/c10-9(15)13-12-8-7(14)5-3-1-2-4-6(5)11-8/h1-4,7,14H,(H,11,12)(H3,10,13,15) |

InChI Key |

CNXAICYHVYQAGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=N2)NNC(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, providing good yields of the product.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may produce indole-3-methanol .

Scientific Research Applications

2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in cell signaling and regulation.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare 2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide with structurally related hydrazine-carboxamide derivatives in terms of synthesis, physicochemical properties, and biological activities.

Physicochemical Properties

*Hypothetical molecular formula based on structural analysis. The target compound’s hydroxyindole group may lower melting points compared to nitro- or halogen-substituted analogs (e.g., 2e, mp 220–221°C) due to reduced crystallinity .

Biological Activity

2-(3-Hydroxy-3H-indol-2-yl)hydrazine-1-carboxamide, also known by its CAS number 63244-99-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and various research findings associated with this compound, emphasizing its pharmacological properties and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the condensation of hydrazine derivatives with indole-based compounds. Various methodologies have been explored to optimize yield and purity. For instance, one common approach involves using carbonyl diimidazole (CDI) to activate the carboxylic acid group, facilitating the formation of the hydrazone intermediate before cyclization to form the indole structure .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic bacteria and fungi. For example, studies show that metal complexes formed with this ligand enhance its antibacterial activity compared to the free ligand alone .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 30 µg/mL |

| Candida albicans | 40 µg/mL |

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Research involving breast cancer cell lines MCF-7 and MDA-MB-231 indicated that derivatives of this compound could inhibit cell proliferation effectively, with IC50 values suggesting promising anticancer activity .

Table 2: Cytotoxicity Data for Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | <25 |

| MDA-MB-231 | <20 |

The biological activity of this compound is attributed to its ability to interact with various biological targets. Molecular docking studies suggest that it binds effectively to histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival. The binding energies observed in these studies indicate strong interactions within the active site of HDACs, supporting its potential as an HDAC inhibitor .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Anticancer Studies : A study conducted on MCF-7 cells revealed that treatment with derivatives of 2-(3-Hydroxy-3H-indol-2-yl)hydrazine resulted in significant apoptosis, indicating its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : In a comparative study, the compound's efficacy was measured against standard antibiotics, revealing that certain metal complexes exhibited superior activity against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.